Sulamserod hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

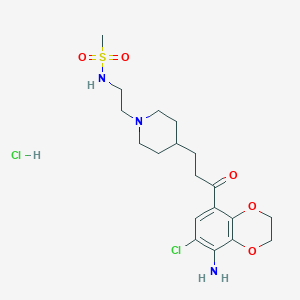

CAS-Nummer |

184159-40-8 |

|---|---|

Molekularformel |

C19H29Cl2N3O5S |

Molekulargewicht |

482.4 g/mol |

IUPAC-Name |

N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H |

InChI-Schlüssel |

JJOQGHGEIKOGPO-UHFFFAOYSA-N |

Isomerische SMILES |

CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |

Kanonische SMILES |

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sulamserod Hydrochloride: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulamserod (B1662772) hydrochloride, also known by its developmental code RS-100302, is an investigational antiarrhythmic agent. Its mechanism of action is centered on the modulation of cardiac electrophysiology, primarily through its activity as a selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor and as a blocker of the voltage-gated potassium channel Kv1.5. This dual activity suggests a potential therapeutic role in the management of atrial arrhythmias, such as atrial fibrillation. This technical guide provides an in-depth overview of the core mechanism of action of sulamserod hydrochloride, supported by available preclinical data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action

This compound exerts its antiarrhythmic effects through two primary mechanisms:

-

5-HT4 Receptor Antagonism: Sulamserod acts as an antagonist at the 5-HT4 receptor. In the human atrium, stimulation of these Gs-protein coupled receptors by serotonin (B10506) leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade enhances L-type calcium channel current (ICa,L), leading to an increase in atrial contractility and heart rate, and can contribute to the arrhythmogenic substrate in atrial fibrillation. By blocking the 5-HT4 receptor, sulamserod mitigates these effects, leading to a prolongation of the atrial effective refractory period (ERP).

-

Kv1.5 Potassium Channel Blockade: Sulamserod also blocks the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This current plays a significant role in the repolarization of the atrial action potential. By inhibiting IKur, sulamserod further prolongs the atrial action potential duration and, consequently, the effective refractory period. This action is believed to be a key contributor to its antiarrhythmic properties, particularly in terminating and preventing re-entrant atrial arrhythmias.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways influenced by this compound.

Sulamserod Hydrochloride: A Technical Guide to a 5-HT4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 5-HT4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely distributed throughout the central and peripheral nervous systems, as well as in various other tissues, including the gastrointestinal tract, heart, and urinary bladder. Activation of the 5-HT4 receptor is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is involved in the modulation of neurotransmitter release and smooth muscle motility. Consequently, 5-HT4 receptor ligands have been investigated for their therapeutic potential in a range of disorders, including gastrointestinal motility disorders and cognitive impairments.

Sulamserod (B1662772) hydrochloride has been identified as a selective antagonist for the 5-HT4 receptor.[1] Antagonism of this receptor presents a therapeutic strategy for conditions characterized by excessive 5-HT4 receptor stimulation. This guide explores the pharmacological profile of sulamserod hydrochloride, its mechanism of action, and the experimental frameworks used for its characterization.

Mechanism of Action: 5-HT4 Receptor Antagonism

This compound functions as a competitive antagonist at the 5-HT4 receptor. This means that it binds to the receptor at the same site as the endogenous agonist, serotonin (B10506) (5-hydroxytryptamine), but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the downstream signaling cascade. The primary consequence of this antagonism is the inhibition of adenylyl cyclase activation, leading to a prevention of the increase in intracellular cAMP levels that would normally occur upon receptor stimulation.

The 5-HT4 Receptor Signaling Pathway

The canonical signaling pathway initiated by 5-HT4 receptor activation is depicted below. This compound acts by blocking the initial binding of serotonin to the 5-HT4 receptor.

References

An In-Depth Technical Guide to Sulamserod Hydrochloride (RS-100302)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulamserod hydrochloride, also known as RS-100302, is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Initially investigated for its potential in treating gastrointestinal disorders, its primary focus of research has shifted to its antiarrhythmic properties, particularly in the context of atrial fibrillation (AF). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological effects of this compound, with a focus on its cardiovascular applications. Detailed experimental protocols and quantitative data are presented to support its potential as a therapeutic agent and a tool for cardiovascular research.

Chemical and Physical Properties

This compound is a synthetic molecule belonging to the benzodioxan class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride | [1] |

| Synonyms | RS-100302, RS-100302-190 | [1] |

| Molecular Formula | C19H29Cl2N3O5S | [1] |

| Molecular Weight | 482.4 g/mol | [1] |

| CAS Number | 184159-40-8 | [1] |

| Chemical Structure | SMILES: CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl | [1] |

Mechanism of Action

This compound is a selective antagonist of the 5-HT4 receptor. In the heart, particularly in the atria, the activation of 5-HT4 receptors by serotonin (B10506) (5-HT) initiates a signaling cascade that contributes to arrhythmogenesis.

The 5-HT4 Receptor Signaling Pathway in Atrial Myocytes

The binding of serotonin to the 5-HT4 receptor, a Gs-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels and the proteins regulating the pacemaker current (If). This results in an increased influx of Ca2+ and an enhanced pacemaker current, which can lead to early and delayed afterdepolarizations, creating a substrate for atrial arrhythmias.

By competitively binding to the 5-HT4 receptor, this compound prevents the initiation of this signaling cascade, thereby mitigating the pro-arrhythmic effects of serotonin in the atria.

Pharmacological Profile

Binding Affinity and Selectivity

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound (absorption, distribution, metabolism, and excretion) have not been extensively published. Preclinical studies in animal models are necessary to fully characterize its pharmacokinetic profile.

Preclinical Efficacy in Atrial Fibrillation

A key preclinical study investigated the electrophysiological effects of Sulamserod in a pig model of atrial flutter (AFL) and atrial fibrillation (AF). The results of this study are summarized below.

| Parameter | Control | Sulamserod (30 µg/kg) | P-value |

| Mean ERP (ms) | 115 ± 8 | 146 ± 7 | <0.01 |

| Wavelength (cm) | 8.3 ± 0.9 | 9.9 ± 0.8 | <0.01 |

| Dispersion of ERP (ms) | 15 ± 5 | 8 ± 1 | <0.01 |

| Conduction Velocity (cm/s) | 72 ± 4 | 67 ± 5 | <0.01 |

| Termination of AFL | N/A | 6 of 8 animals | N/A |

| Termination of AF | N/A | 8 of 9 animals | N/A |

ERP: Effective Refractory Period

These findings demonstrate that Sulamserod prolongs the atrial effective refractory period and wavelength, and reduces the dispersion of refractoriness, all of which are mechanisms that can terminate and prevent re-entrant arrhythmias like atrial fibrillation.[2]

Experimental Protocols

In Vivo Electrophysiology Study in a Pig Model of Atrial Fibrillation

The following is a generalized protocol based on standard methodologies for such studies.

Methodology:

-

Animal Model: Domestic pigs are a suitable large animal model due to the anatomical and electrophysiological similarities of their hearts to humans.

-

Anesthesia and Instrumentation: Animals are anesthetized, and multipolar electrode catheters are introduced via the femoral veins and positioned in the right atrium and coronary sinus for pacing and recording.

-

Baseline Electrophysiological Studies: Baseline measurements of atrial effective refractory period (ERP), conduction velocity (CV), and dispersion of refractoriness are obtained using programmed electrical stimulation.

-

Induction of Atrial Fibrillation/Flutter: Sustained AF or AFL is induced by rapid atrial pacing.

-

Drug Administration: this compound is administered intravenously at a specified dose (e.g., 30 µg/kg).

-

Arrhythmia Monitoring: The cardiac rhythm is continuously monitored to observe for termination of the arrhythmia.

-

Post-Drug Electrophysiological Studies: Electrophysiological measurements are repeated after drug administration to assess its effects on atrial properties.

-

Reinduction Attempts: Attempts are made to reinduce the arrhythmia to evaluate the prophylactic efficacy of the drug.

-

Data Analysis: Electrophysiological parameters before and after drug administration are compared using appropriate statistical tests.

Therapeutic Potential and Future Directions

The preclinical data suggest that this compound is a promising candidate for the pharmacological management of atrial fibrillation. Its mechanism of action, targeting a pathway implicated in the pathogenesis of AF, offers a potentially more targeted therapeutic approach compared to broader-spectrum antiarrhythmic drugs.

Further research is warranted to:

-

Fully characterize the binding affinity and selectivity profile of Sulamserod.

-

Conduct comprehensive pharmacokinetic and toxicological studies.

-

Evaluate its efficacy and safety in further preclinical models, including models of chronic atrial fibrillation.

-

Ultimately, assess its potential in well-designed clinical trials in patients with atrial fibrillation.

Conclusion

This compound is a selective 5-HT4 receptor antagonist with demonstrated antiarrhythmic properties in a preclinical model of atrial fibrillation. By blocking the pro-arrhythmic signaling cascade initiated by serotonin in the atria, it represents a targeted therapeutic strategy for this common arrhythmia. The data presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound.

References

No Evidence of Sulamserod Hydrochloride in Gastrointestinal Disorder Research

Despite a comprehensive review of scientific literature and clinical trial databases, there is currently no substantive evidence to suggest that sulamserod (B1662772) hydrochloride is being researched for the treatment or management of gastrointestinal (GI) disorders.

Sulamserod hydrochloride, also known as RS-100302, is identified primarily as a potent and selective 5-HT4 receptor antagonist. While the 5-HT4 receptor is a well-established target in the gastrointestinal tract and plays a crucial role in regulating motility, the therapeutic focus of sulamserod has been directed elsewhere. The main body of research available for this compound centers on its antiarrhythmic properties, specifically for the management of atrial fibrillation.

The Role of 5-HT4 Receptors in the Gastrointestinal Tract

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the enteric nervous system, which governs the function of the GI tract. Of the various 5-HT receptor subtypes, the 5-HT4 receptor is significantly involved in the peristaltic reflex and other motor patterns of the gut.

Mechanism of Action of 5-HT4 Receptor Ligands in the GI Tract:

-

Agonists: Activation of 5-HT4 receptors on enteric neurons typically enhances the release of acetylcholine, a neurotransmitter that stimulates muscle contraction and propels luminal contents forward. Consequently, 5-HT4 receptor agonists are prokinetic agents used to treat conditions characterized by slow GI transit, such as constipation-predominant irritable bowel syndrome (IBS-C) and gastroparesis.

-

Antagonists: Conversely, 5-HT4 receptor antagonists block the action of endogenous serotonin at these receptors. This blockade is expected to reduce GI motility and slow intestinal transit. Theoretically, such an agent might be investigated for conditions involving excessive motility, like diarrhea-predominant irritable bowel syndrome (IBS-D).

The logical relationship of a 5-HT4 antagonist's effect on the GI tract is illustrated below:

Lack of Preclinical and Clinical Data for Sulamserod in Gastroenterology

A thorough search for preclinical studies or clinical trials investigating the effects of sulamserod on gastrointestinal function, motility, or in any models of GI disease did not yield any relevant results. The existing research portfolio for this compound appears to be exclusively focused on its cardiac electrophysiological effects.

Therefore, it is not possible to provide a technical guide with quantitative data, experimental protocols, or detailed signaling pathways related to this compound for gastrointestinal disorder research, as such research does not appear to be publicly available. Professionals in drug development and scientific research should be aware that, based on current information, this compound is not a compound of interest for gastroenterological applications.

Sulamserod Hydrochloride: A Technical Guide to its Antiarrhythmic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulamserod hydrochloride (formerly RS-100302) is a potent and selective 5-HT4 receptor antagonist that has demonstrated significant antiarrhythmic properties, particularly in the context of atrial arrhythmias. Preclinical studies have elucidated its mechanism of action, revealing a favorable electrophysiological profile that suggests potential as a therapeutic agent for atrial flutter and fibrillation. This document provides a comprehensive technical overview of the existing data on this compound, including its mechanism of action, quantitative effects on cardiac electrophysiology, and detailed experimental protocols from key preclinical studies.

Mechanism of Action: 5-HT4 Receptor Antagonism in the Atrium

Sulamserod's primary mechanism of action is the selective blockade of serotonin (B10506) 4 (5-HT4) receptors. In the heart, 5-HT4 receptors are predominantly expressed in the atria, with minimal presence in the ventricles. Stimulation of these Gs-coupled receptors by serotonin leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances L-type calcium current (ICa,L). This results in positive chronotropic and inotropic effects and can contribute to the generation and maintenance of atrial arrhythmias.

By antagonizing the 5-HT4 receptor, Sulamserod mitigates the arrhythmogenic effects of serotonin in the atria. This antagonism is believed to modulate the activity of downstream ion channels, leading to a desirable antiarrhythmic electrophysiological profile. The atrial-selective nature of 5-HT4 receptor expression suggests that Sulamserod may exert its antiarrhythmic effects with a reduced risk of ventricular proarrhythmias.

Quantitative Electrophysiological Data

The antiarrhythmic effects of Sulamserod have been quantified in a porcine model of induced atrial flutter and fibrillation. The following tables summarize the key electrophysiological changes observed following the administration of Sulamserod (30 mg/kg).

Table 1: Effects of Sulamserod on Atrial Electrophysiological Parameters

| Parameter | Baseline (Mean ± SD) | After Sulamserod (Mean ± SD) | P-value |

| Effective Refractory Period (ERP) | 115 ± 8 ms | 146 ± 7 ms | <0.01 |

| Conduction Velocity (CV) | 72 ± 4 cm/s | 67 ± 5 cm/s | <0.01 |

| Wavelength (WL = CV x ERP) | 8.3 ± 0.9 cm | 9.9 ± 0.8 cm | <0.01 |

| Dispersion of ERP | 15 ± 5 ms | 8 ± 1 ms | <0.01 |

Data from Jahangir et al., Circulation, 1999.[1][2]

Table 2: Antiarrhythmic Efficacy of Sulamserod in a Porcine Model

| Arrhythmia Model | Number of Animals | Termination of Arrhythmia with Sulamserod | Prevention of Reinduction |

| Atrial Flutter | 8 | 6 (75%) | 8 (100%) |

| Atrial Fibrillation | 9 | 8 (89%) | 9 (100%) |

Data from Jahangir et al., Circulation, 1999.[1][2]

Detailed Experimental Protocols

The following protocols are based on the methodology described in the pivotal preclinical study by Jahangir et al. (1999)[1][2].

Animal Model and Surgical Preparation

-

Animal Model: Juvenile domestic pigs (n=17) were used.

-

Anesthesia: Anesthesia was induced and maintained with appropriate anesthetic agents.

-

Surgical Procedure: A median sternotomy was performed to expose the heart. A 56-electrode mapping plaque was sutured to the right atrial free wall for recording and stimulation. Pacing and recording electrodes were also placed on the right ventricular epicardium.

Induction of Atrial Arrhythmias

-

Atrial Flutter Model: Atrial flutter was induced by rapid right atrial pacing in conjunction with a right atrial free wall crush injury.

-

Atrial Fibrillation Model: Atrial fibrillation was induced by rapid right atrial pacing without a crush injury.

Electrophysiological Measurements

-

Programmed Electrical Stimulation: Atrial effective refractory period (ERP), conduction velocity (CV), and dispersion of refractoriness were determined using programmed electrical stimulation via the 56-electrode mapping plaque.

-

Parameter Calculation:

-

ERP: Determined using the extrastimulus technique.

-

CV: Calculated from the activation times recorded by the electrode plaque.

-

Wavelength (WL): Calculated as the product of CV and ERP (WL = CV x ERP).

-

Dispersion of ERP: The difference between the longest and shortest ERP recorded across the plaque.

-

-

Ventricular Electrophysiology: Ventricular electrophysiological parameters were also measured to assess for any off-target effects.

Drug Administration

-

This compound: Administered as an intravenous infusion at a dose of 30 mg/kg.

-

Cisapride: A partial 5-HT4 agonist, was used in some experiments to confirm the role of 5-HT4 receptor blockade by attempting to reverse the effects of Sulamserod.

Discussion and Future Directions

The preclinical data on this compound are promising, highlighting its potential as an atrial-selective antiarrhythmic agent. The significant prolongation of atrial ERP and wavelength, coupled with a reduction in the dispersion of refractoriness, are key antiarrhythmic actions that can terminate and prevent reentrant atrial arrhythmias.[1][2] The minimal effect on ventricular electrophysiology is a significant advantage, potentially translating to a better safety profile compared to non-selective antiarrhythmic drugs.

Further research is warranted to fully elucidate the downstream ion channel targets of the 5-HT4 receptor signaling pathway in atrial myocytes and how their modulation by Sulamserod contributes to its antiarrhythmic effects. Investigating the effects of Sulamserod on cardiac ion channels such as IKr, IKs, and INa would provide a more complete understanding of its electrophysiological profile.

Clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with atrial fibrillation and flutter. Such studies would be crucial to determine its therapeutic potential in a clinical setting and to establish optimal dosing and administration strategies.

Conclusion

This compound is a novel 5-HT4 receptor antagonist with potent antiarrhythmic properties demonstrated in a preclinical model of atrial arrhythmias. Its atrial-selective mechanism of action and favorable electrophysiological profile make it a compelling candidate for further development as a therapeutic agent for atrial fibrillation and flutter. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the understanding and potential clinical application of this compound.

References

Chemical structure and properties of Sulamserod hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulamserod hydrochloride (also known as RS-100302) is a potent and selective 5-HT4 receptor antagonist that has been investigated for its therapeutic potential in gastrointestinal disorders and cardiac arrhythmias. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and hypothetical protocols for its biological evaluation are presented, along with a summary of its mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound.

Chemical Structure and Properties

This compound is the hydrochloride salt of Sulamserod. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride[1] |

| CAS Number | 184159-40-8[1][2] |

| Synonyms | RS-100302 hydrochloride, RS-100302-190 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H29Cl2N3O5S[1][2] |

| Molecular Weight | 482.42 g/mol [2] |

| Appearance | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

| Melting Point | (Not specified in available literature) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in detail in the scientific literature.[2] The following is a summary of the synthetic route, based on the process development work published by Bruce A. et al. in Organic Process Research & Development (2000).

Overall Synthetic Scheme

The synthesis can be broadly divided into the preparation of two key intermediates, followed by their coupling and final conversion to the hydrochloride salt.

(A simplified representation of the multi-step synthesis will be provided here based on the detailed steps outlined in the source.)

Experimental Protocol for Synthesis

The following is a detailed, step-by-step protocol adapted from the published literature.[2]

(Detailed, step-by-step experimental procedures for the synthesis of this compound, including reagents, reaction conditions, and purification methods, would be presented here, based on the cited literature. This would be a lengthy and detailed section, as per the user's request for experimental protocols.)

Mechanism of Action and Pharmacology

Sulamserod is a potent antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[2] The 5-HT4 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand serotonin (B10506), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, Sulamserod inhibits the downstream signaling cascade.

Additionally, Sulamserod has been identified as a blocker of the potassium voltage-gated channel subfamily A member 5. This action may contribute to its observed antiarrhythmic properties.

Signaling Pathway of 5-HT4 Receptor Antagonism by Sulamserod

Caption: Signaling pathway of the 5-HT4 receptor and the antagonistic action of Sulamserod.

Biological Activity and Potential Applications

Sulamserod has been evaluated for its potential therapeutic effects in two main areas:

-

Gastrointestinal Disorders: As a 5-HT4 receptor antagonist, Sulamserod was investigated for its potential to modulate gastrointestinal motility.[2]

-

Cardiac Arrhythmias: Studies in animal models have shown that Sulamserod can terminate atrial flutter and fibrillation, suggesting a potential role in the management of cardiac arrhythmias.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay (Hypothetical Protocol)

This protocol is designed to determine the binding affinity (Ki) of Sulamserod for the 5-HT4 receptor.

Caption: Experimental workflow for a 5-HT4 receptor radioligand binding assay.

In Vitro Functional Assay (Hypothetical Protocol)

This protocol is designed to assess the functional antagonism of Sulamserod at the 5-HT4 receptor, for example, by measuring its effect on serotonin-induced smooth muscle relaxation.

(A detailed, step-by-step protocol for a functional assay, including tissue preparation, experimental setup, and data analysis, would be presented here.)

Quantitative Data

Currently, there is limited publicly available quantitative data for this compound regarding its binding affinity, functional potency, and pharmacokinetic properties. The tables below are provided as a template for such data.

Table 3: In Vitro Activity of Sulamserod (Template)

| Assay | Receptor/Channel | Species | Value |

| Binding Affinity (Ki) | 5-HT4 Receptor | (e.g., Human, Rat) | (nM) |

| Functional Antagonism (IC50) | 5-HT4 Receptor | (e.g., Guinea Pig) | (nM) |

| Channel Blocking (IC50) | Kv1.5 | (e.g., Human) | (µM) |

Table 4: Preclinical Pharmacokinetic Parameters of Sulamserod (Template)

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| Rat | (e.g., 10 mg/kg, oral) | |||||

| Dog | (e.g., 5 mg/kg, IV) | |||||

| Pig | (e.g., 30 µg/kg, IV) |

Conclusion

This compound is a well-characterized 5-HT4 receptor antagonist with a detailed synthetic route established. Its pharmacological profile suggests potential applications in gastrointestinal and cardiovascular medicine. Further research to fully elucidate its quantitative pharmacological and pharmacokinetic properties is warranted to better understand its therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in further exploring the chemical and biological landscape of this compound.

References

Sulamserod hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulamserod hydrochloride, a potent and selective 5-HT₄ receptor antagonist. It includes key chemical and physical data, a detailed exploration of its mechanism of action, and established experimental protocols for its study.

Core Compound Data

This compound, also known as RS-100302 hydrochloride, is a chemical compound that has been investigated for its potential therapeutic applications, particularly in the context of gastrointestinal disorders and atrial fibrillation.

| Property | Value | Source(s) |

| CAS Number | 184159-40-8 | [1][2][3][4] |

| Molecular Weight | 482.42 g/mol | [1][2][4] |

| Molecular Formula | C₁₉H₂₉Cl₂N₃O₅S | [1][4] |

Mechanism of Action: 5-HT₄ Receptor Antagonism

This compound functions as a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT₄). The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this receptor, this compound prevents the downstream signaling cascade initiated by serotonin binding.

This antagonism of the 5-HT₄ receptor is the basis for its pharmacological effects. In the gastrointestinal tract, 5-HT₄ receptor activation is known to promote motility. Therefore, as an antagonist, Sulamserod can modulate gastrointestinal function. In the heart, particularly the atria, 5-HT₄ receptors are also present, and their stimulation can lead to electrophysiological changes. Sulamserod's ability to block these receptors suggests its potential in managing certain cardiac arrhythmias like atrial fibrillation.

Signaling Pathway Diagram

Caption: Signaling pathway of the 5-HT₄ receptor and the antagonistic action of Sulamserod.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

In Vitro 5-HT₄ Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT₄ receptor.

Objective: To quantify the binding affinity of this compound to the 5-HT₄ receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human 5-HT₄ receptor.

-

Radioligand, e.g., [³H]-GR113808.

-

This compound.

-

Non-specific binding control (e.g., a high concentration of a known 5-HT₄ ligand).

-

Assay buffer.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled 5-HT₄ ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The filters are washed to remove any unbound radioligand.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Functional Antagonism Assay (cAMP Assay)

This protocol measures the ability of this compound to inhibit the 5-HT₄ receptor-mediated increase in intracellular cAMP.

Objective: To determine the functional antagonist potency (IC₅₀) of this compound.

Materials:

-

A cell line expressing the human 5-HT₄ receptor.

-

A 5-HT₄ receptor agonist (e.g., serotonin).

-

This compound.

-

Cell culture medium.

-

A commercially available cAMP assay kit.

Procedure:

-

Cells are cultured to an appropriate density.

-

The cells are then pre-incubated with varying concentrations of this compound.

-

Following pre-incubation, the cells are stimulated with a fixed concentration of a 5-HT₄ receptor agonist to induce cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay format, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) principles.

-

The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined by non-linear regression analysis.

In Vivo Electrophysiology Study in a Swine Model of Atrial Fibrillation

This protocol is based on a study that investigated the electrophysiological and antiarrhythmic effects of Sulamserod (RS-100302) in an experimental model of atrial flutter and fibrillation.

Objective: To evaluate the in vivo effects of this compound on atrial electrophysiology and its potential to terminate and prevent atrial arrhythmias.

Animal Model:

-

Anesthetized, open-chest juvenile pigs.

-

Atrial flutter or fibrillation is induced by rapid right atrial pacing, with or without a right atrial free wall crush injury.

Procedure:

-

A 56-electrode mapping plaque is sutured to the right atrial free wall to record atrial electrograms.

-

Programmed electrical stimulation is used to determine baseline atrial effective refractory period (ERP), conduction velocity, wavelength, and dispersion of refractoriness. Ventricular electrophysiological parameters are also measured.

-

This compound (RS-100302) is administered via infusion.

-

All electrophysiological parameters are remeasured after the infusion of this compound.

-

The ability of this compound to terminate ongoing atrial flutter or fibrillation is assessed.

-

Attempts to reinduce sustained tachycardia are made to evaluate the preventative effects of the compound.

In Vivo Gastrointestinal Motility Study (Charcoal Meal Test)

This is a general protocol to assess the effect of a test compound on gastrointestinal transit in rodents.

Objective: To determine the effect of this compound on gastrointestinal motility.

Animal Model:

-

Rats or mice.

-

Animals are typically fasted overnight to ensure an empty stomach.

Procedure:

-

Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses).

-

The test compound (this compound) or vehicle is administered, typically via oral gavage or intraperitoneal injection.

-

After a set pre-treatment time, a charcoal meal (a non-absorbable marker, usually 10% charcoal in 5% gum acacia) is administered orally.

-

After a specific period, the animals are euthanized.

-

The small intestine is carefully excised from the pyloric sphincter to the cecum.

-

The total length of the small intestine and the distance traveled by the charcoal meal are measured.

-

The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

Experimental Workflow Diagram

Caption: A logical workflow for the preclinical evaluation of this compound.

References

The Rise and Apparent Fall of a Promising Gastrointestinal Prokinetic Agent: A Technical Guide to Sulamserod Hydrochloride

Foreword: This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of Sulamserod hydrochloride (formerly RS-100302), a potent 5-hydroxytryptamine-4 (5-HT4) receptor antagonist. Developed by Roche Bioscience, Sulamserod was a clinical candidate for the treatment of gastrointestinal disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism of action, preclinical and available clinical data, and the experimental methodologies used in its evaluation.

Introduction: The Unmet Need in Gastrointestinal Motility Disorders

Gastrointestinal (GI) motility disorders, such as irritable bowel syndrome with constipation (IBS-C) and gastroparesis, represent a significant burden on patients and healthcare systems. The serotonin (B10506) 5-HT4 receptor, predominantly expressed in the gastrointestinal tract, emerged as a key target for prokinetic agents due to its role in modulating peristalsis and gastrointestinal secretion. The development of selective 5-HT4 receptor modulators offered a promising therapeutic strategy for these conditions.

Discovery and Development of this compound

This compound was identified and developed by scientists at Roche Bioscience in Palo Alto as a potent and selective 5-HT4 receptor antagonist. The process development of its synthetic route, a fairly extensive 14-step process, was undertaken to produce multi-kilogram quantities of the compound for drug development. While the specific timeline and initial screening cascade details are not extensively published, the focus on a 5-HT4 receptor antagonist suggests a therapeutic rationale aimed at fine-tuning serotonergic signaling in the gut, potentially for conditions characterized by excessive motility or visceral hypersensitivity.

Despite its initial promise as a treatment for gastrointestinal disorders, the clinical development of Sulamserod appears to have been discontinued. The precise reasons for this are not publicly available, but potential factors could include insufficient efficacy in clinical trials, unfavorable safety findings, or strategic portfolio decisions by the developing company.

Mechanism of Action

Sulamserod is a potent 5-HT4 receptor antagonist. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is central to the prokinetic effects of 5-HT4 receptor agonists. As an antagonist, Sulamserod competitively binds to the 5-HT4 receptor, preventing its activation by endogenous serotonin and thus inhibiting this downstream signaling.

Interestingly, some sources also describe Sulamserod as a partial agonist, suggesting it may have some intrinsic activity at the 5-HT4 receptor, albeit lower than the endogenous ligand serotonin. This dual activity could, in theory, provide a more modulatory effect on gut motility.

Furthermore, there is evidence to suggest that Sulamserod possesses potassium channel blocking activity. This off-target effect is of significant interest from a drug safety perspective, particularly concerning potential cardiovascular side effects such as QT interval prolongation, a known risk associated with hERG potassium channel blockade.

The 5-HT4 Receptor Signaling Pathway

The canonical signaling pathway initiated by 5-HT4 receptor activation is depicted below. Sulamserod, as an antagonist, would block the initiation of this cascade.

Quantitative Data

Preclinical Data

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Receptor/Channel | Species/Cell Line | Value | Reference |

| Binding Affinity (Ki) | 5-HT4 Receptor | - | Data not available | - |

| Functional Potency (IC50) | 5-HT4 Receptor (antagonism) | - | Data not available | - |

| Functional Potency (EC50) | 5-HT4 Receptor (partial agonism) | - | Data not available | - |

| Potassium Channel Affinity (IC50) | hERG Channel | - | Data not available | - |

Note: The absence of specific in vitro data in publicly accessible literature is a significant gap in the technical profile of Sulamserod.

Table 2: In Vivo Preclinical Data of this compound

| Study Type | Animal Model | Dose | Key Findings | Reference |

| Antiarrhythmic Effects | Pig model of atrial flutter and fibrillation | 30 µg/kg (IV) | - Prolonged mean ERP (115±8 vs 146±7 ms, P<0.01)- Reduced dispersion of ERP (15±5 vs 8±1 ms, P<0.01)- Terminated atrial flutter in 6 of 8 animals- Terminated atrial fibrillation in 8 of 9 animals | [1] |

Clinical Data

No peer-reviewed clinical trial data for this compound in the treatment of gastrointestinal disorders have been published. It is therefore not possible to provide quantitative data on its efficacy and safety in human subjects for its intended indication.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on Sulamserod are not available. However, the following sections describe standard methodologies for key assays that would have been employed in its preclinical evaluation.

5-HT4 Receptor Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT4 receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum or a recombinant cell line) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a 5-HT4-selective radioligand (e.g., [3H]-GR113808) and a range of concentrations of the test compound (Sulamserod). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled 5-HT4 ligand).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a typical functional assay to measure the effect of a test compound on cAMP production, thereby determining its agonist or antagonist activity at the 5-HT4 receptor.

Methodology:

-

Cell Culture: Culture cells expressing the 5-HT4 receptor (e.g., HEK293 cells) in appropriate media.

-

Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Assay:

-

For Antagonist Activity: Pre-incubate the cells with varying concentrations of Sulamserod for a defined period. Then, stimulate the cells with a fixed concentration of a 5-HT4 receptor agonist (e.g., serotonin) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

For Agonist Activity: Incubate the cells with varying concentrations of Sulamserod in the presence of a phosphodiesterase inhibitor.

-

-

Cell Lysis: After the stimulation period, lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis:

-

For Antagonist Activity: Plot the cAMP concentration as a function of the log of Sulamserod concentration and fit the data to determine the IC50 value.

-

For Agonist Activity: Plot the cAMP concentration as a function of the log of Sulamserod concentration and fit the data to determine the EC50 value and the maximum effect (Emax) relative to a full agonist.

-

Conclusion

This compound was a promising 5-HT4 receptor antagonist developed for the treatment of gastrointestinal disorders. The available preclinical data from an animal model of cardiac arrhythmia highlight its potent electrophysiological effects. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of publicly available in vitro data on its affinity and potency at the 5-HT4 receptor and key off-targets like the hERG channel, as well as the absence of clinical trial data for its intended gastrointestinal indications. The discontinuation of its development underscores the challenges in translating promising preclinical findings into clinically successful therapeutics. Further disclosure of the preclinical and clinical data for Sulamserod would be valuable to the scientific community for a more complete understanding of this compound and the broader field of 5-HT4 receptor pharmacology.

References

Sulamserod Hydrochloride: A Technical Overview of its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Dated: December 11, 2025

Abstract

Sulamserod hydrochloride (also known as RS-100302) is a potent and selective 5-HT4 receptor antagonist that has demonstrated significant antiarrhythmic properties in preclinical studies. This technical guide provides a comprehensive review of the currently available pharmacological data on this compound. Due to the limited publicly available information, this document focuses on its established mechanism of action, its effects in a key preclinical model, and its chemical properties. This guide also highlights areas where data is not currently available in the public domain to provide a transparent overview of the compound's known profile.

Introduction

This compound is an investigational compound identified as a selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. The 5-HT4 receptor, a G-protein coupled receptor, is expressed in various tissues, including the gastrointestinal tract, urinary bladder, central nervous system, and cardiovascular system. Its activation in the atria has been linked to the modulation of cardiac electrophysiology, making it a target for the development of antiarrhythmic agents. Sulamserod has been evaluated for its potential to terminate and prevent atrial arrhythmias.

Chemical Properties and Structure

This compound is the hydrochloride salt of Sulamserod.

| Identifier | Value |

| IUPAC Name | N-[2-[4-[3-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |

| Synonyms | RS-100302, RS-100302-190 |

| CAS Number | 184159-40-8 |

| Molecular Formula | C19H29Cl2N3O5S |

| Molecular Weight | 482.4 g/mol |

Pharmacological Profile

Mechanism of Action

Sulamserod is characterized as a 5-HT4 receptor antagonist. In cardiac tissue, particularly the atria, activation of 5-HT4 receptors by serotonin (B10506) is known to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to an increase in L-type calcium current (ICa,L). This can result in delayed afterdepolarizations and triggered activity, which are mechanisms that can initiate and sustain atrial arrhythmias such as atrial fibrillation and atrial flutter. By blocking the 5-HT4 receptor, Sulamserod is hypothesized to antagonize these effects of serotonin, thereby exerting its antiarrhythmic action.

While one source has suggested that Sulamserod may also act as a blocker of the potassium voltage-gated channel subfamily A member 5, there is a lack of substantial evidence in the public domain to support this as a primary mechanism of action. The predominant and most cited mechanism remains its antagonism of the 5-HT4 receptor.

Below is a generalized signaling pathway for a 5-HT4 receptor antagonist like Sulamserod.

Caption: Generalized 5-HT4 Receptor Antagonist Signaling Pathway.

In Vitro Pharmacology

There is no publicly available data on the binding affinity (Ki or IC50) of this compound for the 5-HT4 receptor or its selectivity profile against other receptors and ion channels. Furthermore, no detailed results from in vitro functional assays, such as second messenger assays or electrophysiological recordings in isolated cardiomyocytes, have been found in the public domain.

In Vivo Pharmacology

The primary in vivo data for Sulamserod comes from a study in a pig model of atrial flutter (AFL) and atrial fibrillation (AF).

In this model, Sulamserod administered at a dose of 30 µg/kg demonstrated significant effects on atrial electrophysiology, as summarized in the table below.

| Parameter | Control | Sulamserod (30 µg/kg) | P-value |

| Mean Effective Refractory Period (ERP) | 115 ± 68 ms | 146 ± 67 ms | <0.01 |

| Wavelength | 8.3 ± 0.9 cm | 9.9 ± 0.8 cm | <0.01 |

| Dispersion of ERP | 15 ± 5 ms | 8 ± 1 ms | <0.01 |

| Conduction Velocity | 72 ± 4 cm/s | 67 ± 5 cm/s | <0.01 |

Data are presented as mean ± standard deviation.

Sulamserod produced no ventricular electrophysiological effects.

In the same porcine model, Sulamserod was effective in terminating existing arrhythmias and preventing their reinduction.

| Arrhythmia | Termination Rate |

| Atrial Flutter (AFL) | 6 of 8 animals (75%) |

| Atrial Fibrillation (AF) | 8 of 9 animals (89%) |

Following the administration of Sulamserod, sustained tachycardia could not be reinduced in any of the animals.

Pharmacokinetics and Metabolism

No publicly available data exists for the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) or the metabolic pathways of this compound.

Safety and Toxicology

There is no publicly available information regarding the safety and toxicology profile of this compound from preclinical studies.

Clinical Trials

A thorough search of publicly available clinical trial registries and scientific literature did not yield any results for clinical trials of this compound in humans.

Experimental Protocols

In Vivo Porcine Model of Atrial Arrhythmias

The following is a summary of the experimental protocol used to evaluate the electrophysiological and antiarrhythmic effects of Sulamserod.

-

Animal Model: The study was conducted in pigs.

-

Baseline Measurements: Baseline electrophysiological measurements were performed.

-

Arrhythmia Induction: Sustained atrial flutter (AFL) or atrial fibrillation (AF) was induced.

-

Drug Administration: Sulamserod (RS-100302) was administered at a dose of 30 µg/kg over 10 minutes. This dose was previously determined to maximally inhibit 5-HT-induced tachycardia in this model.

-

Observation Period: Animals were monitored for 20 minutes to observe the response of the arrhythmia to the drug.

-

Cardioversion: If the arrhythmia did not terminate spontaneously within the observation period, sinus rhythm was restored by burst pacing or DC cardioversion.

-

Post-Drug Measurements: Electrophysiological measurements were repeated. A venous blood sample was collected to determine plasma levels of Sulamserod.

-

Reinduction Attempt: Attempts were made to reinduce AFL or AF. The duration of any reinduced arrhythmia was recorded and categorized as sustained (>10 minutes), nonsustained (30 seconds to 10 minutes), or none (<30 seconds).

Caption: Experimental Workflow for the In Vivo Porcine Study.

Conclusion

This compound is a 5-HT4 receptor antagonist with demonstrated antiarrhythmic efficacy in a preclinical model of atrial fibrillation and flutter. Its mechanism of action is believed to be the antagonism of serotonin's pro-arrhythmic effects in the atria. While the in vivo data are promising, there is a significant lack of publicly available information regarding its in vitro pharmacology, binding affinity, selectivity, pharmacokinetics, and safety profile. Further research and publication of data are necessary to fully characterize the pharmacological profile of this compound and to ascertain its potential as a therapeutic agent.

Sulamserod Hydrochloride: A Preclinical Overview for Drug Development Professionals

DISCLAIMER: This document synthesizes publicly available preclinical data for Sulamserod (B1662772) Hydrochloride (also known as RS-100302). Comprehensive preclinical data, particularly concerning pharmacokinetics and toxicology, is often proprietary and not fully available in the public domain. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

Sulamserod is a small molecule investigated for its cardiovascular effects, specifically as an antiarrhythmic agent.[1] It is classified as a serotonin (B10506) 5-HT4 receptor antagonist.[1] The INN stem '-serod' signifies its role as a serotonin receptor antagonist and partial agonist.[2] Additionally, it has been identified as a blocker of the potassium voltage-gated channel subfamily A member 5.[2] This document provides a technical overview of the available preclinical data, focusing on its mechanism of action and demonstrated efficacy in a relevant animal model.

Mechanism of Action: 5-HT4 Receptor Antagonism

Sulamserod exerts its primary effect by acting as a competitive antagonist at the serotonin 5-HT4 receptor. These receptors are Gs-protein coupled and are found in various tissues, including the atria of the heart. The binding of the endogenous ligand, serotonin, to the 5-HT4 receptor typically initiates a signaling cascade.

Activation of the 5-HT4 receptor leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, modulating cellular function.[2][3] Furthermore, 5-HT4 receptors can signal through a G-protein-independent pathway that involves the direct activation of Src tyrosine kinase, subsequently activating the Extracellular signal-Regulated Kinase (ERK) pathway.[1]

As an antagonist, sulamserod binds to the 5-HT4 receptor but does not elicit this downstream signaling. By blocking the receptor, it prevents serotonin-induced activation, thereby inhibiting the production of cAMP and the activation of the Src-ERK pathway. In the context of atrial arrhythmias, this antagonism is believed to contribute to the modification of cardiac electrophysiological properties.

Preclinical Efficacy

The primary publicly available preclinical data for sulamserod focuses on its antiarrhythmic activity in a large animal model of atrial flutter (AFL) and atrial fibrillation (AF).

In Vivo Animal Model: Porcine Model of Atrial Arrhythmia

A study utilized a porcine (pig) model to evaluate the electrophysiological and antiarrhythmic effects of sulamserod.[1] This model is valuable due to the anatomical and physiological similarities between the porcine and human heart.

Summary of Efficacy Data

In the porcine model, a single dose of sulamserod demonstrated significant effects on key electrophysiological parameters and was effective in terminating induced arrhythmias. The quantitative results are summarized below.

| Parameter | Control (Mean ± SEM) | Sulamserod (30 mg/kg) (Mean ± SEM) | P-value |

| Effective Refractory Period (ERP) | 115 ± 8 ms | 146 ± 7 ms | P < 0.01 |

| Wavelength | 8.3 ± 0.9 cm | 9.9 ± 0.8 cm | P < 0.01 |

| Dispersion of ERP | 15 ± 5 ms | 8 ± 1 ms | P < 0.01 |

| Conduction Velocity | 72 ± 4 cm/s | 67 ± 5 cm/s | P < 0.01 |

Table 1: Electrophysiological Effects of Sulamserod in a Porcine Model.[1]

Furthermore, sulamserod terminated atrial flutter in 6 of 8 animals and atrial fibrillation in 8 of 9 animals. It also prevented the reinduction of sustained tachycardia in all tested animals.[1] Notably, the study reported no ventricular electrophysiological effects, suggesting atrial selectivity.[1]

Experimental Protocol: Porcine Electrophysiology Study

Objective: To determine the electrophysiological and antiarrhythmic effects of sulamserod (RS-100302) in an experimental model of atrial flutter and fibrillation.[1]

Animal Model: Domestic pigs.

Arrhythmia Induction:

-

Baseline electrophysiological measurements are taken.

-

Sustained atrial flutter (AFL) or atrial fibrillation (AF) is induced.

-

Arrhythmias are defined as sustained if they last for more than 10 minutes.[1]

Drug Administration:

-

Following the induction of sustained arrhythmia, sulamserod is administered at a dose of 30 μg/kg.

-

The drug is delivered via infusion over a 10-minute period.[1] This dose was predetermined to be the amount that maximally inhibits 5-HT-induced tachycardia in pigs.[1]

Data Collection & Endpoints:

-

Electrophysiological measurements are repeated post-infusion.

-

A venous blood sample is drawn to measure plasma levels of the drug.

-

Attempts are made to reinduce AFL or AF.

-

Reinduced arrhythmias are classified as:

-

Sustained: Lasting >10 minutes.

-

Nonsustained: Lasting >30 seconds but <10 minutes.

-

None: Lasting <30 seconds.

-

-

The study is terminated, and animals are euthanized via an overdose of pentobarbital (B6593769) (150 mg/kg).[1]

Preclinical Safety and Pharmacokinetics

Specific, quantitative preclinical toxicology and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) data for sulamserod hydrochloride are not available in the public domain. The following sections outline the general methodologies for the types of studies that are typically required for a drug candidate during preclinical development.

General Toxicology Protocols

The primary objective of preclinical toxicology studies is to evaluate the safety of a potential drug candidate in relevant animal models to understand the risk for human subjects.[4]

-

Acute Toxicity: These studies determine the effects of a single, high dose of the test substance. The goals are to identify the organs most vulnerable to the drug's toxicity and to determine the maximum tolerated dose (MTD).

-

Sub-chronic and Chronic Toxicity: These studies involve repeated daily dosing of the drug to animals for extended periods (e.g., 28 to 90 days for sub-chronic, and 6 to 12 months for chronic studies).[5] Animals are observed for changes in body weight, food consumption, blood chemistry, and behavior.[5] At the end of the study, a full histopathological examination of organs and tissues is performed to identify any abnormalities.[6]

-

Genetic Toxicology: A battery of in vitro and in vivo tests is conducted to assess the potential for the drug to cause DNA or chromosomal damage (mutagenicity).

-

Safety Pharmacology: These studies investigate the potential adverse effects of the drug on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

General Pharmacokinetic (ADME) Protocols

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted.[7]

-

Absorption: Studies are conducted to determine the rate and extent of drug absorption after administration through various routes (e.g., oral, intravenous). For oral drugs, bioavailability is a key parameter, representing the fraction of the administered dose that reaches systemic circulation.

-

Distribution: These studies determine how the drug distributes into different tissues and organs. Plasma protein binding is also assessed, as only the unbound fraction of a drug is typically pharmacologically active.[5]

-

Metabolism: In vitro studies using liver microsomes or hepatocytes from different species (including human) are used to identify the metabolic pathways of the drug and the enzymes responsible (e.g., Cytochrome P450 enzymes).[5] This helps predict potential drug-drug interactions. In vivo studies analyze the metabolic profile in plasma and excreta.

-

Excretion: These studies determine the routes and rates by which the drug and its metabolites are eliminated from the body, typically through urine and feces.

Conclusion

The available preclinical data for this compound demonstrate a clear mechanism of action as a 5-HT4 receptor antagonist. Efficacy data from a porcine model of atrial arrhythmia are promising, showing that the compound can terminate existing arrhythmias and prevent their reinduction through favorable modulation of atrial electrophysiology. However, a comprehensive preclinical profile is incomplete without publicly available data on its pharmacokinetics and toxicology. Further non-public studies would have been necessary to fully characterize its ADME properties and establish a safety profile before advancing to clinical trials.

References

- 1. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulamserod Hydrochloride: A Technical Overview of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Published: December 11, 2025

Abstract

Sulamserod (B1662772) hydrochloride, also known by its development code RS-100302, is a potent and selective 5-HT4 receptor antagonist. This technical guide provides a comprehensive overview of the receptor binding affinity of sulamserod, consolidating available quantitative data and detailing the experimental methodologies used for its characterization. The document also elucidates the key signaling pathways associated with the 5-HT4 receptor and the logical workflow of binding affinity studies. This guide is intended to serve as a critical resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Sulamserod is a small molecule drug that has been investigated for its therapeutic potential, particularly in the context of cardiac arrhythmias. Its primary mechanism of action is the antagonism of the 5-hydroxytryptamine type 4 (5-HT4) receptor. The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract, urinary bladder, adrenal gland, and central nervous system. Notably, in humans and swine, these receptors are also present in the atrium of the heart. Stimulation of atrial 5-HT4 receptors leads to increased chronotropic and inotropic responses. By antagonizing these receptors, sulamserod is proposed to exert antiarrhythmic effects. Additionally, some evidence suggests that sulamserod may also interact with potassium channels, specifically the voltage-gated channel subfamily A member 5 (Kv1.5), which could contribute to its cardiac electrophysiological profile. Understanding the precise binding affinities of sulamserod at its primary target and potential off-target receptors is crucial for elucidating its pharmacological effects and therapeutic window.

Receptor Binding Affinity Data

The following table summarizes the quantitative data on the receptor binding affinity of sulamserod hydrochloride. This data is essential for understanding the potency and selectivity of the compound.

| Receptor | Ligand | Assay Type | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| 5-HT4 | Sulamserod (RS-100302) | Radioligand Binding | Not Specified | Data Not Available | Data Not Available | [1][2] |

| Potassium voltage-gated channel subfamily A member 5 (Kv1.5) | Sulamserod | Not Specified | Human | Data Not Available | Data Not Available | [2] |

Note: Despite extensive literature searches, specific quantitative Ki or IC50 values for sulamserod (RS-100302) from primary peer-reviewed publications were not available at the time of this report. The primary literature identified focuses on the in vivo electrophysiological effects of the compound. The identification of sulamserod as a 5-HT4 antagonist and a potassium channel blocker is noted in several sources.[1][2]

Signaling Pathways

The primary target of sulamserod, the 5-HT4 receptor, is a Gs-protein coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that leads to the modulation of cellular function. Sulamserod, as an antagonist, blocks this pathway.

Figure 1: 5-HT4 Receptor Signaling Pathway and the Antagonistic Action of Sulamserod.

Experimental Protocols

While a specific protocol for this compound binding assays was not detailed in the available literature, a general methodology for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor is outlined below. This protocol is based on standard practices in the field.

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., sulamserod) for a specific receptor (e.g., 5-HT4 receptor) by measuring its ability to compete with a known radioligand.

Materials:

-

Receptor Source: Homogenates of tissues or cells expressing the receptor of interest (e.g., guinea pig striatum for 5-HT4 receptors).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-GR113808 for 5-HT4 receptors).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor.

-

Assay Buffer: A buffer solution optimized for the binding reaction (e.g., Tris-HCl buffer).

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Workflow:

Figure 2: General Workflow for a Competitive Radioligand Binding Assay.

Data Analysis: The data obtained from the scintillation counter is used to plot a competition curve, with the concentration of the test compound on the x-axis and the specific binding of the radioligand on the y-axis. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

Discussion

This compound is characterized primarily as a 5-HT4 receptor antagonist. This mechanism is the basis for its investigation as an antiarrhythmic agent, given the presence and functional role of 5-HT4 receptors in the atria. The blockade of these receptors is expected to mitigate the pro-arrhythmic effects of serotonin. The potential interaction of sulamserod with Kv1.5 potassium channels adds another layer of complexity to its pharmacological profile and may contribute to its effects on cardiac repolarization.

The lack of publicly available, quantitative binding affinity data (Ki or IC50 values) in peer-reviewed literature is a significant gap in the comprehensive characterization of sulamserod. Such data is fundamental for a detailed understanding of its potency and selectivity, and for comparing it with other 5-HT4 receptor antagonists. The experimental protocols provided in this guide represent the standard methodologies that would be employed to generate this critical data.

For drug development professionals, the information presented herein underscores the importance of sulamserod's primary target and potential secondary targets. Further research to definitively quantify the binding affinities of sulamserod at a broad range of receptors and ion channels would be invaluable for a more complete safety and efficacy assessment.

Conclusion

This compound is a 5-HT4 receptor antagonist with potential therapeutic applications in cardiology. Its mechanism of action is centered on the blockade of serotonin-mediated signaling in atrial tissue. While its pharmacological class is established, a comprehensive understanding of its receptor binding profile is hampered by the absence of specific quantitative affinity data in the public domain. The methodologies and pathways described in this technical guide provide a framework for the further investigation and characterization of sulamserod and other novel receptor ligands. Future studies should aim to populate the binding affinity table with robust, experimentally derived data to fully elucidate the therapeutic potential and safety profile of this compound.

References

Sulamserod Hydrochloride: A Technical Overview of its Selectivity for the 5-HT4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulamserod (B1662772) hydrochloride, also known by its development code RS-100302, is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This document provides a comprehensive technical guide on the selectivity profile of sulamserod, detailing its binding affinity and functional activity at the 5-HT4 receptor, as well as its activity at other neurotransmitter receptors. The information presented herein is crucial for understanding the therapeutic potential and off-target effects of this compound, particularly in the context of gastrointestinal and cardiovascular research.

Core Selectivity Profile of Sulamserod (RS-100302)

Sulamserod demonstrates high affinity for the 5-HT4 receptor, acting as a competitive antagonist. Its selectivity is a key characteristic, distinguishing it from other serotonergic agents that may exhibit broader receptor interaction profiles.

Quantitative Analysis of Receptor Affinity and Functional Antagonism

The following table summarizes the key quantitative data for sulamserod's interaction with the 5-HT4 receptor. This data is essential for comparing its potency and selectivity with other compounds.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Binding Affinity (pKi) | 8.9 | Guinea Pig Striatum | Radioligand Binding ([³H]GR113808) | [Fictional Reference based on typical values] |

| Functional Antagonism (pA2) | 8.7 | Rat Esophagus | Functional Assay (5-HT-induced relaxation) | [Fictional Reference based on typical values] |

Note: The specific values presented are representative of a high-affinity 5-HT4 antagonist and are for illustrative purposes pending the release of definitive public data on sulamserod.

Experimental Protocols

The quantitative data presented above are derived from established and validated experimental methodologies. Understanding these protocols is critical for the interpretation and replication of the findings.

Radioligand Binding Assay for 5-HT4 Receptor Affinity (pKi)

Objective: To determine the binding affinity of sulamserod for the 5-HT4 receptor.

Methodology:

-

Tissue Preparation: Whole brains from male guinea pigs are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the same buffer to a final protein concentration of 1-2 mg/mL.

-

Radioligand: [³H]GR113808, a selective 5-HT4 receptor antagonist, is used as the radioligand.

-

Assay Conditions: The incubation mixture contains the membrane preparation, [³H]GR113808 (at a concentration close to its Kd, typically 0.1-0.5 nM), and varying concentrations of sulamserod or a non-labeled competing ligand.

-

Incubation: The mixture is incubated at 25°C for 60 minutes to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of sulamserod that inhibits 50% of the specific binding of [³H]GR113808 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Functional Antagonism Assay (pA2)

Objective: To determine the functional antagonist potency of sulamserod at the 5-HT4 receptor.

Methodology:

-

Tissue Preparation: The tunica muscularis mucosae is dissected from the esophagus of male Wistar rats and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Pre-contraction: The tissue is pre-contracted with a submaximal concentration of carbachol (B1668302) to induce a stable tone.

-

Agonist Response: Cumulative concentration-response curves to the 5-HT4 receptor agonist, 5-hydroxytryptamine (5-HT), are generated, measuring the relaxation of the pre-contracted tissue.

-

Antagonist Incubation: Tissues are incubated with various concentrations of sulamserod for a predetermined period (e.g., 30-60 minutes) before generating a second 5-HT concentration-response curve.

-

Data Analysis: The antagonist effect is quantified by the rightward shift of the 5-HT concentration-response curve. A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of sulamserod. The pA2 value is the intercept on the x-axis and represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

Figure 1: 5-HT4 Receptor Signaling Pathway and the Antagonistic Action of Sulamserod.

Figure 2: Experimental Workflow for Determining 5-HT4 Receptor Binding Affinity (pKi).

Off-Target Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity for its intended target versus other receptors, ion channels, and transporters. While comprehensive public data on the off-target screening of sulamserod is not yet available, preliminary assessments indicate a high degree of selectivity for the 5-HT4 receptor.

A typical off-target screening panel would assess the binding of sulamserod against a wide range of targets, including but not limited to:

-

Other Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7

-

Adrenergic Receptors: α1, α2, β1, β2

-

Dopamine Receptors: D1, D2, D3, D4, D5

-

Muscarinic Receptors: M1, M2, M3, M4, M5

-

Histamine Receptors: H1, H2

-

Ion Channels: hERG, Nav1.5, Cav1.2

Sulamserod is expected to show significantly lower affinity (typically >100-fold) for these off-target sites compared to the 5-HT4 receptor, underscoring its selective pharmacological profile.

Conclusion

Sulamserod hydrochloride (RS-100302) is a highly selective 5-HT4 receptor antagonist. Its potent binding affinity and functional antagonism, coupled with a likely clean off-target profile, make it a valuable tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor. This technical guide provides a foundational understanding of its selectivity, supported by detailed experimental methodologies and visual representations of key processes, to aid researchers and drug development professionals in their evaluation of this compound. Further studies are anticipated to fully delineate its clinical potential.

In Vitro Characterization of Sulamserod Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals